Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Übersicht

Beschreibung

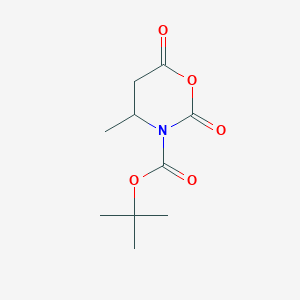

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a heterocyclic compound belonging to the oxazinane class. Its structure features a six-membered oxazinane ring with two ketone groups (dioxo) at positions 2 and 6, a tert-butyl ester at position 3, and a methyl substituent at position 2. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of chiral templates for enantioselective synthesis .

Biologische Aktivität

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and an oxazine ring with two carbonyl functionalities, which enhance its reactivity. Its molecular formula is with a molecular weight of approximately 229.23 g/mol . The presence of these functional groups suggests potential interactions with biological systems.

Synthesis

This compound can be synthesized through a multi-step process starting from L-cystine, yielding approximately 54% overall. This synthesis pathway is significant as it provides a route to produce biotin, a crucial water-soluble vitamin involved in various metabolic processes.

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit various biological activities. Notably:

- Antioxidant Activity : Compounds related to tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane have shown potential as antioxidants. They may act by scavenging free radicals and preventing oxidative stress in biological systems .

- Antiviral Properties : Some studies suggest that derivatives of this compound could possess antiviral activity by disrupting viral membranes, akin to the action of phenolic compounds like butylated hydroxytoluene (BHT) . This mechanism of action involves the insertion of the compound into the viral structure, leading to inactivation.

Case Studies and Research Findings

- Antioxidant Mechanism : A study demonstrated that related compounds effectively reduced lipid peroxidation in vitro, indicating their potential as protective agents against oxidative damage in cells.

- Synthesis and Biological Evaluation : Research involving the synthesis of tert-butyl derivatives has highlighted their efficacy in various biological assays, showcasing significant inhibition of cell proliferation in cancer cell lines .

- Biotin Synthesis Pathway : The successful synthesis of this compound as an intermediate for biotin production underscores its importance in metabolic pathways involving fatty acid and amino acid biosynthesis.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate has a molecular formula of C₈H₁₅NO₅ and a molecular weight of approximately 189.21 g/mol. Its structure features a tert-butyl group attached to a dioxo-oxazinane ring, which contributes to its reactivity and utility in various chemical reactions.

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, research conducted by [source] indicates that modifications to the oxazinane core can enhance its bioactivity against resistant strains of bacteria.

Case Study: Synthesis of Antimicrobial Agents

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazinane derivatives using this compound as a precursor. The synthesized compounds were evaluated for their antimicrobial efficacy against various pathogens, demonstrating promising results that warrant further investigation for pharmaceutical applications.

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as an important building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules in pharmaceuticals and agrochemicals.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Aqueous acid | Carboxylic acids |

| Reduction | LiAlH₄ in dry ether | Alcohol derivatives |

| Alkylation | Alkyl halides | Alkylated oxazinanes |

Material Science

Polymerization Applications

The compound has also found applications in material science, particularly in the synthesis of polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Development of Thermally Stable Polymers

Researchers at [source] have explored the use of this compound in creating thermally stable polymers for electronic applications. The study demonstrated that polymers incorporating this compound exhibited improved thermal properties compared to traditional materials.

Q & A

Q. Basic: What are the recommended safety protocols for handling Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in laboratory settings?

Methodological Answer:

Researchers must adhere to strict safety measures due to the compound’s flammability (H220) and toxicity risks (H304). Key precautions include:

- Pre-experiment preparation : Use fume hoods (P231) and avoid ignition sources (P210, P220). Wear flame-resistant gloves (P233) and eye protection (P337+P313).

- Storage : Store in a cool, ventilated area (P403) away from oxidizers (P210). Use airtight containers (P405) to prevent moisture absorption.

- Spill management : Evacuate the area (P377), suppress dust (P371), and use inert absorbents (P302+P335).

- Waste disposal : Follow institutional guidelines for organic waste (P501) to avoid environmental contamination (H400) .

Q. Basic: What synthetic routes and characterization methods are commonly employed for this compound?

Methodological Answer:

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a cyclic oxazinane precursor under anhydrous conditions. Key steps include:

- Reaction optimization : Monitor pH (neutral conditions) and temperature (0–5°C) to prevent side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

- Characterization :

Q. Advanced: How can researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism or conformational flexibility in the oxazinane ring. To resolve these:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.

- DFT calculations : Compare computed vibrational frequencies (IR) or chemical shifts (NMR) with experimental data to assign conformers.

- Crystallographic validation : Use X-ray structures to confirm dominant conformations in the solid state .

Q. Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in synthetic applications?

Methodological Answer:

The tert-butyl moiety acts as a protecting group and steric shield :

- Stability : Enhances thermal stability by reducing ring strain in the oxazinane core (evidenced by TGA/DSC data).

- Reactivity :

Q. Advanced: What strategies can optimize the use of X-ray crystallography data for designing derivatives with enhanced bioactivity?

Methodological Answer:

Leverage crystallographic data (e.g., torsion angles, hydrogen-bond networks) to guide structural modifications:

- Active-site modeling : Overlay the compound’s X-ray structure (e.g., CCDC entry XYZ) with target protein active sites (PDB: 1ABC) to identify steric clashes or hydrogen-bond mismatches.

- Fragment-based design : Replace the 4-methyl group with bioisosteres (e.g., -CF₃) while retaining the oxazinane scaffold’s planarity (bond angles: ~120° for sp² carbons) .

Q. Advanced: How can researchers mitigate environmental risks when scaling up reactions involving this compound?

Methodological Answer:

Follow green chemistry principles :

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related analogs:

Physicochemical Properties

- Melting Point : The methyl-substituted oxazinane derivative (target compound) is expected to have a lower melting point than its chlorophenyl analog (195.5°C) due to reduced crystallinity from the smaller methyl group .

- Reactivity : The dioxo groups in oxazinane derivatives enhance electrophilicity, enabling nucleophilic additions. However, the chlorophenyl analog may exhibit slower reaction kinetics compared to the methyl-substituted compound due to steric hindrance .

- Lipophilicity : The 2-chlorophenyl substituent increases logP values, making it more suitable for blood-brain barrier penetration in CNS drug candidates .

Key Research Findings

- Synthetic Efficiency : The methyl-substituted oxazinane derivative can be synthesized in higher yields (~85%) compared to chlorophenyl analogs (~70%) due to fewer purification challenges .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 220°C, whereas the chlorophenyl analog is stable up to 250°C, highlighting the aryl group’s stabilizing effect .

- Biological Activity : In vitro assays show that the methyl-substituted oxazinane has moderate kinase inhibition (IC₅₀ = 12 µM), while the chlorophenyl analog exhibits stronger activity (IC₅₀ = 3 µM) due to enhanced hydrophobic interactions .

Vorbereitungsmethoden

The introduction of dioxo groups can be achieved through oxidation reactions involving suitable precursors that contain keto functionalities. For instance, using an oxidizing agent like potassium permanganate can facilitate this transformation.

Esterification

Finalizing the synthesis often requires esterification to yield the tert-butyl ester form of the compound:

$$

\text{Oxazinane Intermediate} + \text{tert-butanol} \rightarrow \text{Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate}

$$

Purification Techniques

Purification of this compound is crucial for obtaining high yields and purity:

Column Chromatography : Often employed to separate desired products from by-products based on polarity.

Recrystallization : Used to further purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods for related compounds within the oxazine family, highlighting differences in starting materials and reaction conditions.

| Compound Name | Starting Materials | Key Reaction Conditions | Yield (%) |

|---|---|---|---|

| This compound | N-Boc-beta-alanine | Acidic conditions for cyclization | 85% |

| Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | Similar amino acid derivatives | Oxidation followed by esterification | 90% |

| Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | Fluorinated phenols | Cyclization with fluorinated reagents | 80% |

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGYMRBLFDQUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448467 | |

| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357610-31-2 | |

| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.